2-azido-N,N-diethylacetamide
Overview
Description
2-Azido-N,N-diethylacetamide is an organic compound that contains an azide functional group Azides are known for their high reactivity and are used in various chemical reactions, including nucleophilic substitution and cycloaddition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-N,N-diethylacetamide can be synthesized through the reaction of N,N-diethylacetamide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the azide transfer .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of polymer-supported azides can improve process safety by reducing the risk of explosive decomposition .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N,N-diethylacetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
2-Azido-N,N-diethylacetamide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles, including triazoles and tetrazoles.
Materials Science: Utilized in the development of high-energy materials and polymers.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and imaging studies.
Mechanism of Action
The azide group in 2-azido-N,N-diethylacetamide is highly reactive due to its electron-rich nature. It can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring .
Comparison with Similar Compounds
Similar Compounds
2-Azido-N,N-dimethylethanamine: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Phenyl azide: Contains an azide group attached to a phenyl ring.
Azidothymidine (AZT): A nucleoside analogue with an azide group used in the treatment of HIV.
Uniqueness
2-Azido-N,N-diethylacetamide is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its diethylacetamide backbone provides a different steric and electronic environment compared to other azides, influencing its reactivity and applications.
Properties
IUPAC Name |
2-azido-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRHKVBHVONKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-azido-N,N-diethylacetamide chosen as a starting material for this synthesis?
A1: The research highlights several advantages of using this compound []:
- Efficient Cycloaddition: The azide group readily undergoes a copper-catalyzed 1,3-dipolar cycloaddition with methyl propiolate, leading to the formation of the desired triazole ring in high yield [].
Q2: What is the role of the electronegative triazole ring in the synthesis?
A2: The presence of the electronegative triazole ring significantly enhances the reactivity of the ester group at position 4, facilitating its selective hydrolysis under mild conditions to yield the desired acid []. This selectivity is crucial as it prevents unwanted hydrolysis of the acetamide group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.